molecular formula C14H16FN5O B5647674 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine

1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine

Cat. No.: B5647674
M. Wt: 289.31 g/mol
InChI Key: JARDZNMLXHBKAW-UHFFFAOYSA-N
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Description

1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine is a complex organic compound that features a piperidine ring, a tetrazole ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acetylation: The resulting tetrazole compound is then acetylated using acetyl chloride in the presence of a base like pyridine.

    Piperidine Introduction: Finally, the acetylated tetrazole is reacted with piperidine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and bases such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the interaction of tetrazole-containing molecules with biological targets.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine include:

    1-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical reactivity and biological activity.

    1-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}piperidine: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARDZNMLXHBKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328843
Record name 2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428857-73-2
Record name 2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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